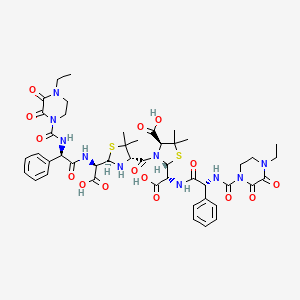

Piperacillin Thiazolamide Dimer

描述

属性

分子式 |

C46H56N10O15S2 |

|---|---|

分子量 |

1053.1 g/mol |

IUPAC 名称 |

(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C46H56N10O15S2/c1-7-52-19-21-54(37(62)35(52)60)43(70)49-25(23-15-11-9-12-16-23)31(57)47-27(40(64)65)33-51-29(45(3,4)72-33)34(59)56-30(42(68)69)46(5,6)73-39(56)28(41(66)67)48-32(58)26(24-17-13-10-14-18-24)50-44(71)55-22-20-53(8-2)36(61)38(55)63/h9-18,25-30,33,39,51H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,70)(H,50,71)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27+,28+,29+,30+,33-,39-/m1/s1 |

InChI 键 |

JZPIEHSTAJLWMP-WGFJGCAFSA-N |

手性 SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)N4[C@H](SC([C@@H]4C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |

规范 SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)N4C(SC(C4C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |

产品来源 |

United States |

Structural Elucidation and Definitive Characterization of Piperacillin Thiazolamide Dimer

Advanced Spectroscopic Methodologies for Structural Assignment

The structural assignment of complex molecules like piperacillin (B28561) dimers typically relies on a combination of advanced spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a fundamental tool for the separation and initial identification of impurities based on their mass-to-charge ratio. Further detailed structural information is often obtained through nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, which provides insights into the chemical environment of individual atoms within the molecule. Techniques such as field desorption (FD), fast atom bombardment (FAB) with collision-activated decomposition (CAD), and desorption chemical ionization (DCI) mass spectrometries have also been employed in identifying piperacillin-related impurities.

However, specific spectroscopic data (NMR, MS, etc.) for "Piperacillin Thiazolamide Dimer" is not present in the surveyed public literature. While general methods for analyzing piperacillin and its impurities are described, the application of these methods to this specific dimer and the resulting data are not documented.

Confirmation of Dimeric Linkages and Thiazolidine (B150603) Ring Transformations

The formation of a "thiazolamide dimer" suggests a complex chemical transformation involving the opening of the thiazolidine ring of the penicillin core, a known degradation pathway for penicillin derivatives. This ring-opening can lead to the formation of reactive intermediates that could subsequently react with another piperacillin molecule to form a dimer. The "amide" linkage in the dimer's name implies the formation of a new amide bond connecting the two piperacillin units.

Confirmation of such linkages would typically involve detailed 2D NMR experiments (e.g., COSY, HMBC, HSQC) to establish correlations between different parts of the dimeric structure. High-resolution mass spectrometry would also be critical in confirming the elemental composition and fragmentation pattern of the dimer, providing evidence for the proposed linkage. Unfortunately, no published studies were found that specifically detail the confirmation of the dimeric linkages and the exact nature of the thiazolidine ring transformations for this particular compound.

Mechanistic Pathways of Piperacillin Thiazolamide Dimer Formation

Proposed Chemical Mechanisms for Dimerization from Piperacillin (B28561)

The primary mechanism for the formation of the piperacillin thiazolamide dimer originates from the piperacillin molecule itself, driven by the electrophilic nature of the carbonyl carbon within the β-lactam ring.

The fundamental reaction leading to dimerization involves a nucleophilic attack. The carbonyl carbon of the β-lactam ring is highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com In the context of piperacillin dimerization, one piperacillin molecule acts as the nucleophile while another acts as the electrophile.

One proposed pathway involves the carboxylate group of a piperacillin molecule acting as the nucleophile. This carboxylate attacks the strained β-lactam carbonyl of a second piperacillin molecule. nih.gov This intermolecular reaction results in the formation of an unstable tetrahedral intermediate, which then collapses, leading to the opening of the β-lactam ring and the formation of a dimeric structure. msu.edu This type of dimer can be described as the product formed by the reaction between the 2-carboxyl group of one molecule and the β-lactam ring of another. nih.gov The reactivity of the carbonyl group is a central theme in these transformations. quora.com

The presence of metal ions can significantly influence the rate of β-lactam degradation and, consequently, dimerization. Metal ions can act as Lewis acids, coordinating to the β-lactam carbonyl oxygen. nih.gov This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This catalytic effect facilitates the attack by either a water molecule (leading to hydrolysis) or another piperacillin molecule (leading to dimerization).

Studies on the hydrolysis of penicillins and other β-lactam antibiotics have shown that metal ions like Cu(II), Zn(II), Ni(II), and Co(II) can catalyze the cleavage of the β-lactam ring. rsc.orgresearchgate.net The mechanism is believed to involve the formation of a 1:1 complex between the metal ion and the penicillin molecule. rsc.orgresearchgate.net The coordination sites are often the β-lactam nitrogen and the carboxylate group. rsc.orgresearchgate.net This complexation stabilizes the tetrahedral intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. nih.govrsc.org The order of rate enhancement for hydrolysis is generally Cu(II) > Zn(II) > Ni(II) ~ Co(II). rsc.orgresearchgate.net While these studies focus on hydrolysis, the underlying principle of Lewis acid catalysis applies to the dimerization process, where a molecule of piperacillin, rather than water, serves as the nucleophile.

Role of Penicilloic Acid and Related Intermediates in Dimer Formation

A crucial intermediate in the degradation of piperacillin is penicilloic acid, which is formed by the hydrolysis of the β-lactam ring. researchgate.netresearchgate.net The formation of the this compound is often directly linked to this hydrolysis product. researchgate.net

The proposed chemical pathway involves the initial hydrolysis of a piperacillin molecule to its corresponding penicilloic acid. researchgate.net This penicilloic acid molecule, which possesses a newly formed carboxyl group from the opened β-lactam ring, can then act as a nucleophile. nih.gov This carboxyl group attacks the intact β-lactam ring of a second piperacillin molecule. nih.gov This reaction leads to the formation of a specific type of dimer, identified as a penicilloic acid-piperacillin dimer. researchgate.net Spectroscopic characterization has confirmed this structure for impurities found in piperacillin solutions. researchgate.net This pathway highlights that the dimerization is not necessarily a direct reaction between two intact piperacillin molecules but can be a multi-step process involving degradation intermediates.

Kinetic Aspects of Dimerization Pathways

The kinetics of piperacillin dimerization are influenced by several factors, including pH, temperature, concentration, and the presence of catalysts. The degradation of piperacillin, including dimerization, generally follows complex kinetics due to the multiple parallel and consecutive reactions occurring.

Kinetic studies on metal-ion catalyzed hydrolysis of β-lactam antibiotics demonstrate saturation kinetics, indicating the formation of a metal-antibiotic complex as an intermediate step. rsc.orgresearchgate.net The table below summarizes rate and association constants for the copper(II)-catalyzed hydrolysis of benzylpenicillin, a related β-lactam antibiotic, which provides insight into the potential magnitude of catalytic effects on piperacillin degradation.

| Parameter | Value | Unit |

|---|---|---|

| kOH (uncatalyzed) | 0.154 | l mol-1 s-1 |

| K (association constant with CuII) | 187 | l mol-1 |

| k2OH (catalyzed) | 1.22 x 107 | l mol-1 s-1 |

| Rate Enhancement (k2OH/kOH) | 8 x 107 | - |

Data sourced from reference researchgate.net.

The pharmacokinetics of piperacillin in vivo also suggest complex, concentration-dependent elimination processes, which may reflect the saturation of metabolic or degradation pathways at high concentrations. nih.govnih.gov For instance, the renal clearance of piperacillin can become saturated at high serum concentrations, indicating that at least some elimination pathways are capacity-limited. nih.govnih.gov This nonlinearity could potentially influence the rate of formation of degradation products like the thiazolamide dimer in concentrated solutions. Theoretical calculations on benzylpenicillin dimerization suggest that different dimerization pathways (e.g., direct dimerization vs. penicilloic acid-mediated dimerization) have different energy barriers, which would be reflected in their relative reaction rates. nih.gov

Compound Names

| Common Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Piperacillin | (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nih.gov | C23H27N5O7S nih.gov |

| This compound | (2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid nih.gov | C46H54N10O14S2nih.gov |

| Penicilloic Acid (general structure) | (2R,4S)-2-((R)-1-amino-2-carboxy-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid derivatives | Varies based on side chain |

| Benzylpenicillin | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C16H18N2O4S |

Factors Influencing the Degradative Formation of Piperacillin Thiazolamide Dimer

pH Dependence of Dimerization Rates and Extent

The pH of the solution is a primary determinant in the degradation of piperacillin (B28561) and the subsequent formation of the Piperacillin Thiazolamide Dimer. The stability of the piperacillin molecule is significantly influenced by the hydrogen ion concentration, with degradation occurring more rapidly at both acidic and alkaline pH values.

Research indicates that the optimal stability for piperacillin is in the neutral pH range, approximately between 6.5 and 7.0. researchgate.net Deviations from this range accelerate the initial and rate-limiting step of dimer formation: the hydrolysis of the β-lactam ring in the piperacillin molecule. This hydrolysis is catalyzed by both acid and base. Under acidic conditions, the β-lactam ring is protonated, making it more susceptible to nucleophilic attack. Conversely, under alkaline conditions, the hydroxyl ions directly attack the carbonyl carbon of the β-lactam ring, leading to its opening.

Once the β-lactam ring is opened, the resulting penicilloic acid derivative can react with an intact piperacillin molecule to form the dimer. Therefore, the rate of dimerization is directly linked to the rate of piperacillin hydrolysis, which is pH-dependent. Studies have shown significant degradation of piperacillin at both low and high pH. For instance, under acidic conditions at 30°C, a 55% reduction in piperacillin peak area was observed after 6 hours, while under alkaline conditions, piperacillin was highly unstable, with no detectable amount remaining shortly after preparation. researchgate.net

Table 1: Effect of pH on Piperacillin Degradation

| pH Condition | Temperature (°C) | Time (hours) | Piperacillin Remaining (%) |

|---|---|---|---|

| Acidic | 30 | 6 | 45 |

| Alkaline | 30 | < 0.1 | 0 |

| Neutral (Buffered) | 32 | 24 | > 95 |

This table is generated based on data from a study investigating the stability of piperacillin under various conditions. researchgate.netnih.gov

Influence of Metal Contaminants (e.g., Zinc Ions) on Dimerization Catalysis

Trace metal contaminants, particularly zinc ions (Zn²⁺), have been identified as catalysts in the degradation of penicillins, including piperacillin, and consequently, in the formation of the this compound. The catalytic effect of metal ions is a significant concern in the pharmaceutical setting, as trace metals can be present in various components of intravenous solutions and their containers.

The mechanism of zinc-catalyzed degradation involves the formation of a complex between the zinc ion and the piperacillin molecule. This complexation is thought to polarize the β-lactam ring, making it more susceptible to nucleophilic attack and subsequent hydrolysis. Studies on other penicillins have shown that the degradation reaction in the presence of Zn(II) ions is first-order with respect to the substrate-metal complex. nih.gov

Table 2: Postulated Influence of Zinc Ion Concentration on Piperacillin Dimerization

| Zinc Ion Concentration | Postulated Dimerization Rate | Rationale |

|---|---|---|

| Low | Low | Limited availability of catalyst. |

| Moderate | Increased | Sufficient catalyst to accelerate the degradation of piperacillin. |

| High | High | Saturation of catalytic effect may be reached. |

This table is a qualitative representation based on the established catalytic role of zinc ions in penicillin degradation. nih.gov

Impact of Excipients and Solution Composition on Dimer Formation

The composition of the solution, including the presence of excipients, plays a crucial role in the stability of piperacillin and the propensity for dimer formation. Excipients can influence the pH of the solution, chelate metal ions, and interact with the drug molecule itself, thereby affecting its degradation pathway.

Investigations into the formation of particulate matter in piperacillin solutions have led to the reformulation of some products to include stabilizing excipients. cjhp-online.caresearchgate.net Notably, the use of a citrate (B86180) buffer has been shown to significantly improve the stability of piperacillin/tazobactam (B1681243) solutions. researchgate.netnih.gov By maintaining the pH within the optimal range of 6.5-7.0, the citrate buffer minimizes both acid- and base-catalyzed hydrolysis of the β-lactam ring, thereby reducing the formation of the penicilloic acid precursor required for dimerization. researchgate.net

Furthermore, the inclusion of EDTA in some formulations is a direct measure to counteract the catalytic effects of metal contaminants. cjhp-online.ca Interestingly, one study found that the use of sodium citrate alone was sufficient to prevent the formation of the insoluble dimer impurity, suggesting that pH control is a dominant factor in its prevention. researchgate.net The choice of diluent can also have an impact; for instance, the stability of piperacillin/tazobactam can differ between solutions prepared with 0.9% sodium chloride and those with 5% dextrose. gerpac.eu

Table 3: Effect of Excipients on Piperacillin Stability

| Excipient/Diluent | Effect on Stability | Mechanism of Action |

|---|---|---|

| Citrate Buffer | Enhanced | Maintains pH in the optimal range, minimizing hydrolysis. researchgate.netnih.gov |

| EDTA | Enhanced | Chelates catalytic metal ions like zinc. cjhp-online.ca |

| 0.9% Sodium Chloride | Variable | Can lead to a decrease in pH over time. gerpac.eu |

| 5% Dextrose in Water | Variable | Can affect stability, with outcomes depending on other factors. gerpac.eu |

This table summarizes the observed effects of common excipients and diluents on the stability of piperacillin solutions. researchgate.netnih.govcjhp-online.cagerpac.eu

Effects of Temperature and Storage Conditions on Dimer Kinetics

Temperature and storage conditions are critical parameters that directly influence the kinetics of chemical reactions, including the degradation of piperacillin and the formation of the this compound. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of degradation.

Studies have demonstrated that the stability of piperacillin/tazobactam solutions is significantly extended at refrigerated temperatures (e.g., 2-8°C) compared to room temperature (e.g., 20-25°C) or elevated temperatures (e.g., 37°C). gerpac.eue-opat.com For instance, piperacillin/tazobactam solutions stored in elastomeric devices at 37°C showed a more rapid decline in piperacillin concentration compared to those stored at room temperature. gerpac.eu The Arrhenius equation, which describes the relationship between temperature and reaction rate, would predict an exponential increase in the rate of dimer formation with increasing temperature.

The duration of storage is also a key factor. Even under refrigerated conditions, the concentration of piperacillin will decrease over time, albeit at a much slower rate. Long-term storage can lead to a significant loss of potency and an increase in the concentration of degradation products, including the dimer. The type of storage container, such as polyvinyl chloride (PVC) bags versus non-PVC bags, can also influence stability, potentially due to leaching of substances from the container or differences in gas permeability. cjhp-online.ca

Table 4: Impact of Temperature and Storage Duration on Piperacillin Stability

| Storage Temperature (°C) | Storage Duration | Piperacillin Remaining (%) |

|---|---|---|

| 5 | 28 days | >90% nih.gov |

| 25 | 2 days | >90% nih.gov |

| 20-25 | 48 hours | >90% gerpac.eu |

| 37 | 24 hours | >90% gerpac.eu |

This table provides examples of piperacillin stability under different temperature and storage conditions as reported in various studies. gerpac.eunih.gov

Analytical Methodologies for the Detection and Quantification of Piperacillin Thiazolamide Dimer

Chromatographic Techniques for Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating and quantifying piperacillin (B28561) and its related impurities, including the Piperacillin Thiazolamide Dimer. who.intresearchgate.net These techniques offer the necessary resolution to distinguish between the parent drug and its various degradation products.

The development of a robust HPLC method for impurity profiling involves careful optimization of several parameters to achieve adequate separation and sensitivity. Reverse-phase HPLC (RP-HPLC) is the most common approach. who.intijpsm.com

Method Development Considerations:

Column: C18 and C8 columns are frequently used for the separation of piperacillin and its degradation products. who.intresearchgate.net The choice of column chemistry and dimensions (e.g., length, internal diameter, and particle size) significantly impacts the resolution and analysis time.

Mobile Phase: The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. ijpsm.comresearchgate.net The pH of the aqueous phase is a key parameter to control the ionization state of the analytes and thus their retention behavior. ijpsm.com Gradient elution, where the proportion of the organic modifier is varied over time, is often necessary to resolve complex mixtures of degradants. researchgate.netnih.gov

Detection: UV detection is widely used, with wavelengths in the range of 215-226 nm being common for monitoring piperacillin and its related substances. who.intijpsm.com A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. who.int

Validation:

A developed HPLC method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability. ijpsm.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, including degradation products. who.int This is often demonstrated through stress testing, where the drug substance is subjected to conditions such as acid, base, and oxidative stress to generate potential impurities. who.int

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range. ijpsm.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. ijpsm.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijpsm.com

Table 1: Example of HPLC Method Parameters for Piperacillin Impurity Profiling

| Parameter | Condition | Source |

| Column | C18, 250 x 4.6 mm, 5 µm | ijpsm.com |

| Mobile Phase | Acetonitrile and potassium dihydrogen orthophosphate buffer (pH 3.5) (40:60 v/v) | ijpsm.com |

| Flow Rate | 1.0 mL/min | ijpsm.com |

| Detection | UV at 226 nm | ijpsm.com |

| Retention Time (Piperacillin) | ~4.3 min | ijpsm.com |

This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation.

For particularly complex degradation profiles, more advanced separation techniques may be required. These can include:

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

Two-Dimensional Liquid Chromatography (2D-LC): In this approach, fractions from a first-dimension separation are transferred to a second column with different selectivity for further separation. This provides a much higher peak capacity and is particularly useful for resolving co-eluting peaks in complex samples.

Column-Switching HPLC: This automated technique allows for sample clean-up and enrichment on a pre-column before the analytical separation, which can be beneficial for analyzing samples in complex matrices like serum. nih.gov

Mass Spectrometry (MS) for Dimer Identification and Characterization

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and structural characterization of impurities like the this compound. nih.gov

LC-MS/MS (tandem mass spectrometry) provides high selectivity and sensitivity, allowing for the detection of low-level impurities. researchgate.net In a typical LC-MS/MS workflow for impurity identification:

The eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

The parent ions of interest (in this case, the dimer) are selected in the first mass analyzer.

These selected ions are fragmented in a collision cell.

The resulting fragment ions are analyzed in the second mass analyzer, providing a characteristic fragmentation pattern or "fingerprint" that can be used to elucidate the structure of the molecule. cyberleninka.ru

Mass spectrometric analysis has been used to characterize piperacillin-derived haptens, including those formed through hydrolysis, providing insights into the potential structures of degradation products. nih.gov The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition of the dimer, further confirming its identity.

Table 2: Representative Mass Spectrometric Data for Piperacillin

| Parameter | Value | Source |

| Precursor Ion (m/z) | 518.2 | cyberleninka.ru |

| Product Ions (m/z) | 143.1, 115.0 | cyberleninka.ru |

This table shows the precursor and product ions for piperacillin itself. The m/z values for the this compound would be expected to be approximately double that of the monomer, with a distinct fragmentation pattern.

Spectroscopic Techniques for Dimer Monitoring in Solution

While chromatography and mass spectrometry are the primary tools for detailed impurity analysis, spectroscopic techniques can be employed for monitoring the formation of degradation products, including dimers, in solution.

Ultraviolet-Visible (UV-Vis) Spectrophotometry: As mentioned in the HPLC section, UV detection is a fundamental component of chromatographic analysis. who.int Changes in the UV spectrum of a piperacillin solution over time can indicate the formation of degradation products. The appearance of new absorption bands or shifts in existing ones can be monitored to track the degradation process. Spectrophotometric methods have been used in the analysis of piperacillin. who.int

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information about molecules in solution. researchgate.net While not typically used for routine quantitative analysis of low-level impurities due to lower sensitivity compared to MS, NMR can be a powerful tool in research settings for the definitive structural elucidation of isolated degradation products like the this compound.

The hydrolysis of piperacillin can be followed by the formation of a piperacillin dimer, which has been noted to have low solubility. researchgate.net This physical property can also be monitored using techniques that measure turbidity or light scattering.

Implications of Piperacillin Thiazolamide Dimer Formation in Pharmaceutical Stability

Contribution to Solution Instability and Particulate Matter Formation

The formation of the Piperacillin (B28561) Thiazolamide Dimer is a key contributor to the instability of piperacillin solutions, particularly in reconstituted parenteral formulations. This dimer, along with other degradation products, can lead to the formation of both sub-visible and visible particulate matter. ajpsonline.com The presence of particulate matter in injectable drugs is a major quality concern as it can pose serious health risks to patients.

Research has shown that the hydrolysis of piperacillin can be followed by the formation of a piperacillin dimer with low solubility, leading to the formation of precipitates. ajpsonline.com This issue was significant enough that a reformulation of a branded piperacillin/tazobactam (B1681243) product (Zosyn) was undertaken to include edetate disodium (B8443419) (EDTA) and sodium citrate (B86180) to inhibit certain aspects of chemical degradation and particulate formation. ajpsonline.com The presence of certain excipients and variations in pH can influence the rate and extent of dimer formation. ajpsonline.com Studies have indicated that the use of sodium citrate alone can help in avoiding the formation of this insoluble impurity. ajpsonline.com

The following table summarizes the impact of storage conditions on the degradation of piperacillin in injectable solutions, which can be associated with the formation of dimers and other impurities.

| Storage Condition | Number of Degradants Observed | Percentage Degradation of Piperacillin | Reference |

| Refrigerator | Few minor degradants | Not specified | who.int |

| Inpatient Ward Trays (25-30°C) | 9 degradants | 10.1% | who.int |

Impact on the Overall Degradation Profile of Piperacillin and Piperacillin/Tazobactam Formulations

Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, and oxidation, are used to identify potential degradation products, including dimers. ajpsonline.comwho.int These studies have shown that piperacillin degrades under both acidic and alkaline conditions, leading to the formation of various degradants. who.int The number and type of degradation products can vary depending on the specific stressor. For instance, one study identified nine degradation products in samples stored at room temperature, which were found to be identical to those formed during acid/base hydrolysis stress studies. who.int

The table below shows a summary of findings from a stability study of piperacillin/tazobactam solutions, highlighting the decrease in piperacillin concentration over time under specific conditions.

| Time (hours) | Piperacillin Concentration (% of initial) | Tazobactam Concentration (% of initial) | Reference |

| 0 | 100 | 100 | who.int |

| 20 (in 0.001M HCl/NaOH) | Degradation observed | Degradation observed | who.int |

| Not specified (inpatient ward trays) | 89.22 | 91.03 | who.int |

This data demonstrates the decline in the concentration of the active pharmaceutical ingredients over time, with the formation of degradation products like the Piperacillin Thiazolamide Dimer contributing to this loss.

Significance for Drug Product Quality Control and Compliance with Pharmacopoeial Standards

The presence of the this compound and other impurities has significant implications for the quality control of piperacillin drug products. Pharmaceutical regulatory bodies and pharmacopoeias, such as the United States Pharmacopeia (USP), establish strict limits for impurities in drug substances and finished products to ensure their safety and efficacy. uspnf.comregulations.gov

The USP monograph for "Piperacillin and Tazobactam for Injection" outlines the requirements for related compounds and impurities. uspnf.comregulations.gov While "this compound" may not be individually named, it would fall under the category of specified or unspecified impurities, which have defined acceptance criteria. The total amount of all impurities is also limited. uspnf.com The development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying these impurities. who.int These methods allow for the routine analysis of piperacillin formulations to ensure they meet the required quality standards throughout their shelf life. who.int

The table below provides an example of impurity limits as specified in a pharmacopoeial monograph for piperacillin and tazobactam for injection.

| Impurity | Acceptance Criteria (%) | Reference |

| Piperacillin related compound A | NMT 3.5% | |

| Piperacillin related compound C | Not more than 1.0% | uspnf.com |

| Any individual unspecified impurity | Not more than 1.0% | regulations.gov |

| Total impurities | Not more than 5.0% | uspnf.com |

NMT: Not More Than. These limits are crucial for ensuring the quality and safety of the final drug product.

Strategies for Mitigation and Prevention of Piperacillin Thiazolamide Dimer Formation

Excipient-Based Stabilization Approaches (e.g., Sodium Citrate)

The choice of excipients plays a pivotal role in the stability of piperacillin (B28561) formulations. Certain excipients can either promote or inhibit the degradation pathways leading to the formation of the piperacillin thiazolamide dimer. One of the most effective strategies is the incorporation of stabilizing agents.

Sodium citrate (B86180) has been identified as a particularly effective excipient in reducing the formation of piperacillin-related impurities. Its stabilizing effect is attributed to its ability to chelate metal ions and its buffering capacity. Metal ions can act as catalysts in the degradation of β-lactam antibiotics like piperacillin. By sequestering these ions, sodium citrate effectively slows down the degradation process. Furthermore, the buffering action of sodium citrate helps to maintain the pH of the formulation within a range that is optimal for piperacillin stability.

pH Control and Buffering Strategies in Formulations

The rate of piperacillin degradation, including the formation of the thiazolamide dimer, is highly dependent on the pH of the solution. Generally, piperacillin exhibits maximum stability in a slightly acidic to neutral pH range. Deviations from this optimal pH range can significantly accelerate its degradation.

Therefore, the implementation of robust pH control and buffering strategies is a cornerstone of stable piperacillin formulation development. Buffering agents are incorporated into the formulation to resist changes in pH that may occur during storage or reconstitution. The selection of an appropriate buffer system is critical and depends on factors such as the desired pH, the buffer capacity, and compatibility with other formulation components. Citrate and phosphate (B84403) buffers are commonly employed for this purpose. The goal is to maintain the pH of the reconstituted solution and any intravenous admixtures within the optimal stability range for piperacillin, thereby minimizing the formation of the thiazolamide dimer and other degradation products.

Rational Formulation Design and Process Optimization to Minimize Dimerization

A holistic approach to formulation design and process optimization is essential to minimize the formation of the this compound. This involves a systematic evaluation of various formulation and process parameters to identify and control the factors that influence piperacillin stability.

Design of Experiments (DoE) is a powerful tool that can be utilized to systematically study the effects of different formulation components and process variables on dimer formation. dovepress.com By conducting a series of well-designed experiments, formulators can identify the critical factors and their interactions, leading to the development of a robust formulation with minimized degradation. dovepress.com For instance, the concentration of piperacillin, the type and concentration of buffering agents, and the presence of other excipients can all be investigated to determine their impact on dimer formation.

Process optimization involves controlling manufacturing parameters such as temperature, mixing speed, and exposure to light and oxygen, all of which can influence the stability of piperacillin. Lyophilization (freeze-drying) is a common manufacturing process for piperacillin for injection, and optimizing the lyophilization cycle parameters is crucial to ensure the stability of the drug in its solid state.

Development of Robust Storage and Reconstitution Protocols

The stability of piperacillin is not only dependent on the formulation itself but also on the conditions under which it is stored and handled after leaving the manufacturing facility. Therefore, the development and clear communication of robust storage and reconstitution protocols are vital to prevent the formation of the this compound.

Storage Conditions: Piperacillin for injection is typically supplied as a sterile powder for reconstitution. It is essential to store the powder at controlled room temperature, protected from light and moisture. Exposure to elevated temperatures can significantly accelerate the degradation of solid-state piperacillin.

Reconstitution and In-Use Stability: Once reconstituted, the chemical stability of the piperacillin solution becomes a primary concern. The type of diluent used for reconstitution (e.g., Sterile Water for Injection, 0.9% Sodium Chloride Injection) and the final concentration of the solution can impact the rate of dimer formation. The protocols should specify the appropriate diluents and provide clear guidance on the in-use storage conditions, including temperature and the maximum allowable time between reconstitution and administration. Adherence to these protocols by healthcare professionals is critical to ensure that the patient receives a product that meets quality standards.

By implementing these multifaceted strategies, encompassing excipient selection, pH control, rational formulation design, and clear handling instructions, the formation of the this compound can be effectively minimized, ensuring the delivery of a safe and efficacious medication to patients.

Broader Academic Relevance of Piperacillin Thiazolamide Dimer Degradation

General Degradative Pathways and Stability Mechanisms of Beta-Lactam Antibiotics

The chemical structure of beta-lactam antibiotics is characterized by a core four-membered azetidinone, or β-lactam, ring. nih.govwikipedia.org The inherent strain of this ring makes it susceptible to cleavage, which is the primary mechanism of degradation. researchgate.netresearchgate.net This degradation can occur through several pathways, significantly impacting the antibiotic's efficacy and stability.

The primary degradation route for beta-lactam antibiotics is hydrolysis, which involves the opening of the β-lactam ring. nih.govresearchgate.net This process can be catalyzed by acids, bases, or enzymes known as β-lactamases. researchgate.netyoutube.com β-lactamases, produced by resistant bacteria, are a major clinical challenge as they efficiently catalyze the hydrolytic opening of the ring, inactivating the antibiotic. nih.govbiomolther.org The hydrolysis of the amide bond within the ring leads to the formation of inactive degradation products, such as the corresponding penicilloic acids in the case of penicillins. researchgate.net A proposed degradative pathway for piperacillin (B28561) involves its initial hydrolysis followed by a reaction with another piperacillin molecule to form a dimer. researchgate.net

The stability of beta-lactam antibiotics in solution is influenced by several factors:

pH: Degradation is highly pH-dependent. nih.gov Generally, beta-lactams exhibit a U-shaped stability profile with respect to pH, with maximum stability typically occurring between pH 6-7 for many, though some, like amoxicillin, are more stable at a lower pH of 4-5. nih.gov

Temperature: Higher temperatures accelerate the rate of degradation. researchgate.net

Additives: The presence of other substances can affect stability. For instance, the combination of piperacillin with tazobactam (B1681243) showed that tazobactam could increase the degradation of piperacillin. cjhp-online.ca Conversely, the addition of excipients like buffers (e.g., sodium citrate) and chelating agents (e.g., edetate disodium (B8443419) - EDTA) can lessen degradation and improve stability. researchgate.netcjhp-online.ca

The specific side chains attached to the beta-lactam core also play a crucial role in determining the stability and susceptibility to degradation of different antibiotics within this class. researchgate.net

Table 1: General Degradation Pathways of Beta-Lactam Antibiotics

| Degradation Pathway | Triggering Conditions | Key Mechanism | Common Degradation Products |

|---|---|---|---|

| Hydrolysis (Chemical) | Acidic or alkaline (basic) pH, heat. nih.govresearchgate.net | Nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to ring cleavage. researchgate.net | Penicilloic acids (for penicillins), cephalosporoic acids (for cephalosporins). researchgate.net |

| Enzymatic Degradation | Presence of β-lactamase enzymes produced by bacteria. nih.gov | Catalytic hydrolysis of the amide bond in the β-lactam ring. biomolther.org | Inactive hydrolyzed antibiotic. nih.gov |

| Dimerization/Polymerization | High concentration of the antibiotic, presence of initial degradation products. researchgate.net | Reaction between a degradation product (e.g., penicilloic acid) and an intact antibiotic molecule. researchgate.net | Dimers and higher-order polymers. researchgate.net |

Insights into Impurity Formation in Complex Organic and Pharmaceutical Products

The study of impurities like the Piperacillin Thiazolamide Dimer is a critical aspect of pharmaceutical development, ensuring the safety, quality, and efficacy of drug products. globalpharmatek.comsynthinkchemicals.com Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is a mandatory part of the regulatory approval process. globalpharmatek.comkymos.comnih.gov

Impurities in pharmaceuticals can arise from numerous sources throughout the manufacturing process and the product's shelf life. researchgate.net They are broadly categorized by the International Council for Harmonisation (ICH) into organic impurities, inorganic impurities, and residual solvents. kymos.comresearchgate.net

Organic impurities are the most common and structurally diverse. nih.gov They can include:

Starting Materials and Intermediates: Unreacted raw materials or intermediates from the synthesis can persist in the final product. researchgate.netijprajournal.com

By-products: Unwanted side reactions during synthesis can generate by-products. researchgate.netijprajournal.com

Reagents, Ligands, and Catalysts: These chemicals used in the synthesis may carry over into the final active pharmaceutical ingredient (API). nih.gov

Degradation Products: These impurities form due to the chemical breakdown of the drug substance during storage or manufacturing, often triggered by exposure to light, heat, or moisture. synthinkchemicals.comresearchgate.netaquigenbio.com The this compound is an example of such a degradation product.

Inorganic impurities typically result from the manufacturing process and include reagents, inorganic salts, and heavy metals. kymos.comnih.govResidual solvents are volatile organic chemicals used during the synthesis that are not completely removed. kymos.comdrreddys.com

Table 2: Common Sources of Impurities in Pharmaceutical Products

| Impurity Source Category | Specific Origin | Examples |

|---|---|---|

| Process-Related Impurities | Starting Materials & Intermediates | Residual unreacted starting materials or synthetic intermediates. researchgate.netijprajournal.com |

| By-products | Products from unintended side reactions during synthesis. nih.govijprajournal.com | |

| Reagents, Ligands, Catalysts | Chemicals used to facilitate reactions that are not fully removed. nih.gov | |

| Degradation-Related Impurities | Drug Substance Degradation | Products formed from the breakdown of the API due to hydrolysis, oxidation, or photolysis. nih.govaquigenbio.com |

| Drug Product Degradation | Impurities arising from interactions between the API and excipients. researchgate.net | |

| Contaminants | Environmental Contaminants | Contamination from the manufacturing environment (e.g., moisture, other materials). ijprajournal.com |

Future Directions in Research on Piperacillin Thiazolamide Dimer

Advanced Mechanistic Investigations Utilizing Isotopic Labeling and Reaction Dynamics

A complete understanding of the formation of the Piperacillin (B28561) Thiazolamide Dimer requires a precise elucidation of its reaction mechanism. While theoretical studies have proposed pathways, such as the nucleophilic attack of a carboxyl group from one piperacillin molecule on the β-lactam ring of another, direct experimental validation is a critical next step. nih.gov

Future research will likely employ isotopic labeling studies to trace the molecular rearrangement. By strategically substituting key atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) within the piperacillin molecule, researchers can track the exact bond-forming and bond-breaking events that lead to the dimer. For example, labeling the carbon atom of the carboxyl group or the nitrogen atom in the β-lactam ring would provide definitive evidence of the proposed dimerization pathway.

Furthermore, the study of reaction dynamics using advanced spectroscopic techniques can offer real-time insights into the dimerization kinetics. Techniques like stopped-flow spectroscopy coupled with rapid scanning UV-Vis or infrared detection can monitor the rapid formation of intermediates and the dimer itself. This allows for the determination of rate constants and the identification of transient species that may exist along the reaction coordinate, providing a more complete picture than what is available from end-point analysis alone.

Development of Novel Analytical Techniques for Ultrasensitive Trace Analysis

Current analytical methods for piperacillin and its related substances, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), are well-established for quantifying the parent drug. nih.govwho.int These methods demonstrate good linearity and precision for their intended purpose. nih.govjchr.org However, the detection and quantification of trace-level impurities like the Piperacillin Thiazolamide Dimer, especially in complex biological matrices or early-stage degradation studies, push the limits of these conventional techniques. Existing methods report Limits of Detection (LOD) and Quantification (LOQ) that may not be sufficient for capturing the initial onset of dimerization. jchr.org

The future of impurity analysis lies in the development and validation of novel, ultrasensitive analytical techniques. The primary candidate for this advancement is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.gov This technology offers significantly higher sensitivity and selectivity compared to HPLC-UV, enabling the detection and confident identification of the dimer at pico- or femtomolar concentrations. The development of such methods would be invaluable for:

Early detection of degradation in reconstituted solutions.

Studying the impact of micro-environmental factors on dimer formation.

Performing detailed stability studies under various stress conditions. who.intnih.gov

The table below compares the typical performance of current HPLC-UV methods with the projected capabilities of future LC-MS/MS-based assays for dimer analysis.

| Feature | Current HPLC-UV Methods | Future LC-MS/MS Methods |

| Principle | UV Absorbance | Mass-to-charge ratio |

| Selectivity | Moderate; based on retention time and UV spectra | High; based on parent and fragment ion masses |

| Sensitivity (LOQ) | ~0.4 µg/ml jchr.org | Projected <0.1 ng/ml |

| Identification | Tentative; based on retention time matching | Confident; based on specific mass transitions |

| Application | Routine quality control, high-concentration assays ijpsm.com | Trace-level impurity profiling, mechanistic studies |

Rational Design of Highly Stable Piperacillin Formulations Based on Dimerization Understanding

The stability of piperacillin in solution is heavily influenced by formulation components, including pH and the presence of excipients. nih.govresearchgate.net Studies have shown that pH control is a critical factor, with degradation rates varying significantly under acidic versus alkaline conditions. nih.gov The use of citrate (B86180) buffers, for example, has been investigated to control pH and limit the formation of insoluble impurities. researchgate.net Future efforts in formulation science will move beyond empirical testing toward a rational design approach grounded in a molecular understanding of the dimerization mechanism.

By understanding that dimerization likely involves a nucleophilic attack from a specific part of the piperacillin molecule, formulations can be intelligently designed to block this interaction. nih.gov This could involve:

Optimizing pH and Buffer Systems: Precisely maintaining a pH range where the nucleophilic species is least reactive, thereby slowing the dimerization kinetics. nih.gov

Selecting Stabilizing Excipients: Incorporating excipients that may sterically hinder the approach of two piperacillin molecules or form non-covalent interactions that stabilize the monomeric form.

Investigating Lyophilization Parameters: Optimizing the freeze-drying process to create a solid-state powder morphology that is less susceptible to degradation and dimer formation upon reconstitution. nih.gov

The table below outlines key formulation factors and the goals of a rational design strategy to minimize this compound formation.

| Formulation Factor | Current Observation | Rational Design Goal |

| pH | Piperacillin stability is pH-dependent; alkaline conditions can increase degradation. nih.gov | Identify and maintain the optimal pH to minimize the reactivity of the functional groups involved in dimerization. |

| Buffer System | Citrate buffers can help control the formation of some impurities. researchgate.net | Select buffer species that specifically interact with and stabilize the piperacillin monomer. |

| Excipients | Differences in formulation can impact reconstitution and stability. nih.gov | Include excipients that sterically block the dimerization reaction sites or prevent the necessary molecular association. |

| Solvent/Diluent | Incompatibilities with certain diluents can lead to precipitation. researchgate.net | Choose diluents that ensure complete solubilization and minimize intermolecular interactions leading to dimerization. |

Application of Computational Chemistry and Molecular Modeling to Dimerization Mechanisms and Kinetics

Computational chemistry and molecular modeling are powerful tools for investigating reaction mechanisms at an atomic level. These in-silico techniques can provide insights that are difficult or impossible to obtain through experimental means alone. The application of these methods to the this compound problem can accelerate understanding and guide experimental design.

Future computational studies will likely focus on several key areas:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can model the proposed dimerization reaction pathways. nih.gov These calculations can determine the activation energy barriers for different potential mechanisms, identifying the most energetically favorable route for dimer formation.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of multiple piperacillin molecules in a solution environment over time. researchgate.net These simulations can reveal how piperacillin molecules approach and orient themselves relative to one another, providing insight into the pre-reaction conformational requirements for dimerization. They can also be used to simulate the effect of different excipients, solvents, and pH levels on the stability of the monomer.

The table below details potential computational approaches and their specific applications to the study of piperacillin dimerization.

| Computational Method | Application to Dimerization Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculate the energy profiles of proposed reaction mechanisms. nih.gov | Identification of the lowest-energy pathway and the structure of transition states. |

| Molecular Dynamics (MD) Simulation | Simulate the interaction of piperacillin molecules in solution with and without excipients. researchgate.net | Understanding of how formulation variables affect the probability of molecules achieving a reactive conformation. |

| Monte Carlo Simulation | Model the probability of achieving therapeutic targets based on varying levels of dimer impurity. nih.gov | Establishment of clinically relevant specifications for dimer content in piperacillin formulations. |

By integrating these advanced research strategies, the scientific community can develop a comprehensive understanding of the this compound, leading to the development of safer and more stable piperacillin products.

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for constructing the thiazolamide dimer core in Piperacillin Thiazolamide Dimer?

- Methodological Answer : The synthesis of thiazolamide-containing compounds typically involves condensation reactions between aminothiazole derivatives and acyl chlorides or active esters. For example, chloroalkylamides can be synthesized via reactions of 2-aminothiazole with chloroacetic or chloropropionic acid chlorides, followed by coupling with heterocyclic amines (e.g., piperidine derivatives) under reflux conditions in acetonitrile with a base like K₂CO₃ . Purification often requires chromatographic techniques (e.g., silica gel column chromatography) to isolate dimeric structures. Challenges include managing steric hindrance and ensuring regioselectivity during cyclization steps.

Q. How can micellar liquid chromatography (MLC) be optimized for simultaneous quantification of this compound and related β-lactam antibiotics?

- Methodological Answer : A green MLC method using micellar mobile phases (e.g., 15 mM Brij-35 + 38 mM SDS at pH 3.5) on a monolithic C18 column enables solvent-free separation of structurally similar antibiotics. Key parameters include flow rate (1 mL/min), detection wavelength (210 nm), and pH adjustment to minimize interference from ionizable groups. Validation via ICH Q2(R1) guidelines ensures linearity (e.g., 5–100 µg/mL for piperacillin), precision (RSD < 2%), and robustness . Response Surface Methodology (RSM) and Central Composite Design (CCD) are critical for optimizing resolution and peak symmetry .

Advanced Research Questions

Q. What molecular mechanisms underpin the broad-spectrum inhibitory activity of thiazolamide derivatives against resistance-conferring mutations (e.g., T315I in Bcr-Abl)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that thiazolamide–benzamide hybrids with flexible linkers (e.g., methylene or ethylene groups) improve binding to both wild-type and mutant kinase domains. Computational docking and molecular dynamics simulations can identify key interactions, such as hydrogen bonding with gatekeeper residues (e.g., Thr315) and hydrophobic packing in the ATP-binding pocket. Biochemical assays (IC₅₀ determination) validate inhibitory potency, with compounds like 3m showing sub-micromolar activity against T315I mutants . Resistance profiling requires comparative assays using isogenic cell lines expressing mutant vs. wild-type targets.

Q. How can experimental design frameworks address contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design (e.g., 2³ full factorial) to systematically evaluate degradation kinetics under stressors like acidic/alkaline pH, oxidative conditions, and thermal stress. Analytical techniques like HPLC-MS/MS or NMR track degradation products (e.g., hydrolyzed β-lactam rings or dimer dissociation). Contradictions arise from matrix effects (e.g., excipients in formulations) or assay sensitivity; mitigate these via forced degradation studies with spiked placebo samples. Statistical tools (ANOVA, Tukey’s HSD) identify significant factors affecting stability .

Q. What in vitro models are suitable for assessing the synergistic effects of this compound with β-lactamase inhibitors (e.g., tazobactam)?

- Methodological Answer : Checkerboard assays or time-kill curves in broth microdilution formats quantify synergy (FIC index ≤ 0.5). Use clinically relevant bacterial strains (e.g., extended-spectrum β-lactamase (ESBL)-producing E. coli or Klebsiella) to evaluate resistance reversal. Include controls for bacteriostatic vs. bactericidal effects and monitor β-lactamase activity via nitrocefin hydrolysis assays. Data interpretation must account for pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC) to translate findings to dosing regimens .

Methodological Considerations

Q. What quality-by-design (QbD) principles apply to scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Define critical quality attributes (CQAs, e.g., purity, dimer content) and critical process parameters (CPPs, e.g., reaction temperature, stoichiometry). Risk assessment tools (e.g., Ishikawa diagrams) prioritize factors affecting yield and impurity profiles. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progression. Design space optimization via RSM ensures robustness, with scalability tested in pilot batches (1–10 g) using jacketed reactors .

Q. How do structural modifications to the piperazine/piperidine moieties in this compound impact its pharmacokinetic profile?

- Methodological Answer : Replace the piperazine ring with substituted piperidines (e.g., 4-aminomethylpiperidine) to modulate lipophilicity (logP) and plasma protein binding. Assess bioavailability via in situ intestinal perfusion models and hepatic microsomal stability assays. LC-MS/MS quantifies plasma concentrations in rodent models to calculate AUC, Cₘₐₓ, and t₁/₂. Correlate structural changes (e.g., N-alkylation) with improved blood-brain barrier penetration or reduced renal clearance .

Data Interpretation Challenges

Q. How should researchers resolve discrepancies between in vitro inhibitory activity and in vivo efficacy data for thiazolamide dimers?

- Methodological Answer : Discrepancies often stem from poor solubility, metabolic instability, or off-target effects. Address this via:

- Physicochemical profiling : Measure aqueous solubility (shake-flask method) and permeability (Caco-2 assays).

- Metabolite identification : Incubate compounds with liver microsomes and use HR-MS to detect oxidative metabolites.

- Target engagement studies : Utilize thermal shift assays or cellular thermal proteome profiling (CPP) to confirm target binding in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。